Thulium acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

39156-80-4 |

|---|---|

Molecular Formula |

C2H4O2Tm |

Molecular Weight |

228.99 g/mol |

IUPAC Name |

acetic acid;thulium |

InChI |

InChI=1S/C2H4O2.Tm/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

CQUVSDBLYBZXRN-UHFFFAOYSA-N |

SMILES |

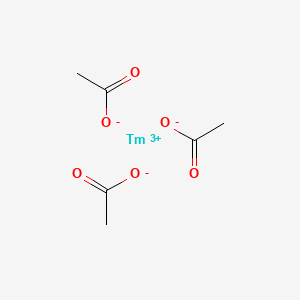

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tm+3] |

Canonical SMILES |

CC(=O)O.[Tm] |

Other CAS No. |

39156-80-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Thulium Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thulium acetate, a rare earth salt with applications in various scientific fields. The document details its chemical properties, structure, and synthesis, presenting available quantitative data in structured tables and outlining experimental protocols.

Chemical Identity and Forms

This compound is an inorganic compound, the thulium(III) salt of acetic acid. It primarily exists in two forms: anhydrous this compound and its hydrated counterparts. The general chemical formula for the anhydrous form is Tm(CH₃COO)₃.[1] The hydrated form is most commonly found as this compound tetrahydrate, Tm(CH₃COO)₃·4H₂O.

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Chemical Formula | Tm(C₂H₃O₂)₃ | Tm(C₂H₃O₂)₃·4H₂O |

| Molecular Weight | 346.07 g/mol [2] | 418.13 g/mol |

| Appearance | White crystalline solid[2] | White to pale green crystals or powder |

| Solubility in Water | Soluble[1] | Moderately water-soluble |

Physicochemical Properties

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Thermal Decomposition

This compound undergoes thermal decomposition upon heating. The hydrated forms first lose water molecules, followed by the decomposition of the anhydrous salt to thulium(III) oxide (Tm₂O₃). This decomposition typically occurs at temperatures above 200°C.

Molecular Structure

A definitive crystal structure of this compound or its hydrates, including space group and unit cell dimensions, is not publicly available in crystallographic databases. However, it is known that the acetate ions can coordinate to the thulium(III) ion in various ways, including monodentate, bidentate, and bridging modes. In the hydrated forms, water molecules also coordinate directly to the thulium ion. The coordination number of the thulium ion is expected to be high, which is typical for lanthanide ions.

Experimental Protocols

Synthesis of this compound from Thulium(III) Oxide

This protocol describes the preparation of this compound from thulium(III) oxide and glacial acetic acid.

Materials:

-

Thulium(III) oxide (Tm₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Reaction flask with a condenser

-

Heating mantle with a magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

-

Drying oven or desiccator

Procedure:

-

Reaction Setup: In a reaction flask equipped with a condenser and a magnetic stir bar, add a stoichiometric excess of glacial acetic acid.

-

Addition of Thulium Oxide: While stirring, slowly add a pre-weighed amount of thulium(III) oxide to the acetic acid.

-

Heating and Reaction: Heat the mixture to 80-100°C with continuous stirring. The reaction is complete when all the thulium(III) oxide has dissolved, which may take several hours. The reaction is: Tm₂O₃ + 6CH₃COOH → 2Tm(CH₃COO)₃ + 3H₂O

-

Filtration: After the reaction is complete, allow the solution to cool to room temperature. Filter the hot solution to remove any unreacted starting material or solid impurities.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solvent to evaporate slowly at room temperature or in a fume hood. This compound crystals will form as the solution becomes more concentrated. To obtain the hydrated form, the solution can be partially evaporated and then cooled to induce crystallization.

-

Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a small amount of cold deionized water or a suitable solvent to remove any residual acetic acid. Dry the crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator over a suitable drying agent to obtain the final product.

Chemical Relationships and Reactions

The following diagram illustrates the key chemical relationships of this compound.

Caption: Synthesis and decomposition pathways of this compound.

References

Thulium Acetate: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Physical and Chemical Properties, Synthesis, and Applications of Thulium Acetate for Scientific and Drug Development Professionals.

This compound (Tm(CH₃COO)₃) is a rare earth salt that serves as a critical precursor and key component in various advanced materials and research applications.[1][2] As a moderately water-soluble crystalline source of thulium, it is particularly valuable in the synthesis of ultra-high purity compounds, catalysts, and nanoscale materials.[1][3] This technical guide provides a detailed overview of its core physical and chemical properties, experimental protocols for its synthesis, and its applications in research and development.

Physical and Chemical Properties

This compound is typically a white crystalline solid or powder.[1][2][4] It exists in both anhydrous and hydrated forms, with the tetrahydrate being a common variant.[3][5] The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which necessitates storage in airtight containers to maintain its stability.[2] One of its key characteristics is its thermal decomposition; when heated above 200°C, it decomposes to form thulium oxide (Tm₂O₃).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of both anhydrous and hydrated forms of this compound.

| Property | Anhydrous this compound | Hydrated this compound | References |

| Molecular Formula | Tm(C₂H₃O₂)₃ or C₆H₉O₆Tm | (CH₃CO₂)₃Tm · xH₂O | [1][6] |

| Molecular Weight | 346.07 g/mol | 403.14 g/mol (for tetrahydrate) | [1][6][7][8] |

| Appearance | White crystalline solid | White powder or crystals | [1][4][9] |

| Solubility | Moderately soluble in water; Soluble in polar organic solvents | Soluble in water | [1][2][5][10] |

| Decomposition Point | > 200°C (Decomposes to Thulium Oxide) | Decomposes on heating | [1][2] |

| Exact Mass | 345.974126 g/mol | 403.029301 Da (for trihydrate) | [1][7] |

| CAS Number | 39156-80-4 | 207738-11-2, 34431-47-5 (tetrahydrate) | [3][5][6] |

Chemical Reactivity and Synthesis

This compound's utility is largely defined by its role as a chemical precursor. It engages in reactions to produce other thulium compounds, a property essential for materials synthesis.

Key Reactions

-

Reaction with Strong Acids : this compound reacts with strong acids, such as trifluoroacetic acid, to form the corresponding thulium salt and acetic acid.[5]

-

Tm(CH₃COO)₃ + 3 CF₃COOH → Tm(CF₃COO)₃ + 3 CH₃COOH[5]

-

-

Glycothermal Reaction : It can react with iron acetylacetonate at high temperatures (~300 °C) to form hexagonal thulium ferrite (TmFeO₃), a material with interesting magnetic and electronic properties.[5]

Experimental Protocol: Synthesis of this compound

The standard laboratory synthesis of this compound involves the reaction of thulium oxide or thulium carbonate with glacial acetic acid.[2] The following protocol outlines the typical steps.

-

Preparation of Thulium Solution : Thulium oxide (Tm₂O₃) is gradually added to an excess of glacial acetic acid. The mixture is heated to a temperature between 80–100°C with continuous stirring.[2]

-

Formation of this compound : The acid reacts with the oxide, leading to its complete dissolution and the formation of this compound in the solution.[2]

-

Filtration and Purification : Once the reaction is complete, the hot solution is filtered to eliminate any insoluble impurities.[2]

-

Crystallization : The purified filtrate is allowed to cool down, which facilitates the crystallization of this compound. For higher yields, the solution may be concentrated by carefully evaporating some of the solvent before cooling.[2]

-

Drying and Storage : The resulting crystals are separated from the solution, dried, and stored in a desiccator or other airtight container to protect them from atmospheric moisture due to their hygroscopic nature.[2]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile compound with applications spanning materials science, optics, and biomedical research.

-

Precursor for Advanced Materials : It is an excellent precursor for producing high-purity thulium compounds.[1] Its controlled thermal decomposition is used to synthesize thulium oxide nanoparticles for ceramics and catalysts.[2]

-

Optical Materials and Lasers : Thulium is a critical dopant for silica-based fiber amplifiers and solid-state lasers, particularly those operating in the infrared region (~2 µm).[2][11] this compound serves as a soluble source for incorporating thulium into these materials.[2]

-

Phosphors and Luminescent Materials : The compound is used in the fabrication of phosphors for lighting and display technologies.[2] Thulium ions (Tm³⁺) exhibit a characteristic bright blue luminescence when excited, which is leveraged in these applications.[1][12]

-

Biomedical Imaging : In drug development and biomedical research, thulium compounds are being explored for bioimaging. This compound can be a precursor for synthesizing upconversion nanoparticles (UCNPs) or lanthanide complexes used as contrast agents.[6][13] These agents are valuable for techniques like Magnetic Resonance Imaging (MRI) and Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) for quantitative cell tracking and tissue imaging.[13]

Caption: this compound as a central precursor in various applications.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound Powder (Tm(O2C2H3)3) [stanfordmaterials.com]

- 3. americanelements.com [americanelements.com]

- 4. 99.9% trace metals basis, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thulium(III) acetate - Wikipedia [en.wikipedia.org]

- 6. Thulium(III) acetate 99.9 trace metals 207738-11-2 [sigmaaldrich.com]

- 7. Thulium(III) acetate hydrate | C6H18O9Tm | CID 121488063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS-207738-11-2, Thulium (III) Acetate 99.99% Manufacturers, Suppliers & Exporters in India | RE3100 [cdhfinechemical.com]

- 9. Thulium(III) acetate hydrate | Thulium triacetate hydrate | C6H9O6Tm · xH2O - Ereztech [ereztech.com]

- 10. eqipped.com [eqipped.com]

- 11. 014582.04 [thermofisher.com]

- 12. Thulium - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Thulium Acetate Solubility: A Technical Guide for Researchers

For Immediate Release

Qualitative Solubility Profile

Thulium acetate is generally characterized as a white crystalline solid that is soluble in water.[1] It is often described as being "moderately water-soluble."[2][3] Furthermore, some sources indicate that it possesses excellent solubility in polar organic solvents. This suggests its utility in a range of solvent systems, which is a crucial consideration for its application in synthesis, catalysis, and formulation development. The hydrate form of this compound is also known to be soluble in water.[4]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative data for the solubility of this compound (e.g., in grams per 100 mL or moles per liter) at various temperatures. A potentially relevant study by Sakharova et al. (1974), titled "Solubility of rare earth acetates in water," may contain this information; however, the full text is not widely accessible.[5] The absence of readily available quantitative data underscores the importance of experimental determination for specific research applications.

The following table is provided as a template for researchers to populate with experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Other (Specify) |

Experimental Protocol for Solubility Determination

The following protocol is adapted from established gravimetric methods for determining the solubility of rare earth salts and provides a reliable procedure for generating quantitative solubility data for this compound.

3.1. Materials and Equipment

-

This compound (anhydrous or hydrated, as required)

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Calibrated thermometer

-

Sartorius Stedim B-150 filtration unit or equivalent with a membrane filter (pore size 0.45 µm or smaller)

-

Drying oven

-

Desiccator

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the mixture at the desired temperature using a thermostatic shaker bath or a magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding the transfer of any solid particles.

-

Immediately filter the withdrawn sample through a membrane filter to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate into the pre-weighed dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Signaling Pathway for Solubility Assessment Logic

The decision-making process for assessing the solubility of this compound for a specific application can be visualized as follows.

References

- 1. Thulium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. americanelements.com [americanelements.com]

- 4. Thulium(III) acetate hydrate | C6H18O9Tm | CID 121488063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of rare earth acetates in water [inis.iaea.org]

Thulium Acetate: A Technical Guide to its Hydrated and Anhydrous Forms for Researchers and Drug Development Professionals

An in-depth analysis of thulium acetate, comparing its hydrated and anhydrous forms, with a focus on its physicochemical properties, synthesis, and potential applications in advanced scientific research and pharmaceutical development.

This compound, a salt of the rare earth element thulium, exists in both a hydrated and an anhydrous form, each possessing distinct characteristics that are crucial for its application in various scientific fields. This technical guide provides a comprehensive overview of this compound, with a particular emphasis on the differences between its hydrated and anhydrous states, to inform researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Comparative Analysis

The presence of water of hydration in the crystal lattice of this compound hydrate significantly influences its physical and chemical properties when compared to its anhydrous counterpart. Thulium(III) acetate can exist as a tetrahydrate.[1][2] The anhydrous form has the chemical formula Tm(CH₃COO)₃, while the hydrated form is represented as Tm(CH₃COO)₃·xH₂O, commonly as a tetrahydrate, Tm(CH₃COO)₃·4H₂O.[1][2]

A detailed comparison of their key properties is summarized in the table below.

| Property | This compound Hydrate | This compound Anhydrous |

| Chemical Formula | Tm(CH₃COO)₃·xH₂O (commonly x=4) | Tm(CH₃COO)₃ |

| Molecular Weight | 418.13 g/mol (for tetrahydrate)[2] | 346.07 g/mol [3][4][5] |

| Appearance | White crystalline solid/powder[2][6] | Crystalline solid[1] |

| Solubility in Water | Moderately water-soluble[2][6] | Soluble[1] |

| Density | Data not available | Data not available |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and application of this compound in a research setting. The following sections outline the synthesis of this compound hydrate and its subsequent conversion to the anhydrous form.

Synthesis of Thulium(III) Acetate Hydrate

Thulium(III) acetate hydrate can be synthesized through the reaction of thulium(III) oxide with acetic acid. This acid-base reaction yields the this compound salt and water.

Materials:

-

Thulium(III) oxide (Tm₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Equipment:

-

Reaction flask with a reflux condenser

-

Heating mantle with magnetic stirring

-

Buchner funnel and filter flask

-

Crystallizing dish

-

Drying oven or desiccator

Procedure:

-

A stoichiometric amount of thulium(III) oxide is suspended in deionized water in the reaction flask.

-

An excess of glacial acetic acid is slowly added to the suspension with continuous stirring.

-

The mixture is heated to reflux with constant stirring until the thulium(III) oxide has completely dissolved, resulting in a clear solution.

-

The hot solution is filtered to remove any unreacted starting material or insoluble impurities.

-

The filtrate is transferred to a crystallizing dish and allowed to cool slowly to room temperature to promote the formation of crystals.

-

The resulting crystals of thulium(III) acetate hydrate are collected by vacuum filtration using a Buchner funnel.

-

The crystals are washed with a small amount of cold deionized water to remove excess acetic acid.

-

The purified crystals are then dried in a low-temperature oven or in a desiccator to yield the final product.

Preparation of Anhydrous Thulium(III) Acetate

The anhydrous form of this compound is typically prepared by the controlled thermal dehydration of its hydrated salt. This process must be carefully controlled to avoid decomposition of the acetate group.

Materials:

-

Thulium(III) acetate hydrate (Tm(CH₃COO)₃·xH₂O)

Equipment:

-

Thermogravimetric analyzer (TGA) or a tube furnace with temperature control

-

Inert gas supply (e.g., nitrogen or argon)

-

Schlenk line or glove box for handling the anhydrous product

Procedure:

-

A sample of thulium(III) acetate hydrate is placed in the TGA crucible or a quartz boat for the tube furnace.

-

The sample is heated gradually under a continuous flow of an inert gas. The heating rate should be slow to allow for the controlled removal of water.

-

Based on thermal analysis of similar rare earth acetates, the dehydration is expected to be complete by around 150-200°C.[7][8]

-

The temperature is held at the final dehydration temperature until a constant weight is achieved, indicating the complete removal of water.

-

The anhydrous this compound is then cooled to room temperature under the inert atmosphere to prevent rehydration.

-

The resulting anhydrous product should be stored in a desiccator or under an inert atmosphere due to its likely hygroscopic nature.

Thermal Decomposition

The thermal stability of both the hydrated and anhydrous forms of this compound is a critical parameter for their use in high-temperature applications, such as the synthesis of nanoparticles.

-

This compound Hydrate: Upon heating, the hydrated salt first undergoes dehydration, losing its water of crystallization in one or more steps.[7][8] Following dehydration, the resulting anhydrous this compound will decompose at higher temperatures.

-

Anhydrous this compound: The anhydrous salt decomposes upon further heating, typically yielding thulium oxide as the final product.[2][5][6] The decomposition of the acetate moiety often proceeds through intermediate species like oxycarbonates.

A representative workflow for the thermal decomposition of a rare earth acetate hydrate is depicted below.

Applications in Drug Development and Research

Rare earth compounds, including thulium derivatives, are gaining attention for their potential in biomedical applications, particularly in drug delivery and as therapeutic agents.

Precursor for Nanoparticle Synthesis

Both hydrated and anhydrous this compound can serve as precursors for the synthesis of thulium-containing nanoparticles, such as thulium oxide (Tm₂O₃) nanoparticles.[6] These nanoparticles are being investigated for various biomedical applications due to their unique properties. The choice between the hydrated and anhydrous form can influence the reaction kinetics and the properties of the resulting nanoparticles.

A general workflow for the synthesis of thulium oxide nanoparticles from a this compound precursor for drug delivery applications is outlined below.

Interaction with Biological Systems

Lanthanide ions (Ln³⁺), including thulium, are known to interact with biological systems, often by mimicking calcium ions (Ca²⁺) due to their similar ionic radii and preference for oxygen-containing ligands.[3][9] This interaction can modulate various cellular signaling pathways.

Lanthanide ions can affect neuronal signaling by blocking calcium channels and interacting with neurotransmitter receptors.[10] The cellular uptake of lanthanide-based nanoparticles is a critical step for their application in drug delivery and is influenced by their size and surface properties.[6]

The diagram below illustrates a simplified, representative signaling pathway that could be influenced by the presence of lanthanide ions, such as those that might be released from thulium-based therapeutic agents.

Conclusion

This compound, in both its hydrated and anhydrous forms, presents a versatile platform for scientific and biomedical research. The choice between the two is dictated by the specific requirements of the application, with the hydrated form being more common and the anhydrous form offering advantages in non-aqueous systems and as a precursor for materials synthesis where the presence of water is undesirable. A thorough understanding of their distinct properties and the methodologies for their preparation is paramount for their effective utilization in the development of advanced materials and novel therapeutic strategies. Further research into the specific biological interactions of thulium compounds will continue to unveil new opportunities for their application in medicine.

References

- 1. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Lanthanides as Calcium Mimetic Species in Calcium-Signaling/Buffering Proteins: The Effect of Lanthanide Type on the Ca2+/Ln3+ Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The Chemistry of Lanthanides in Biology: Recent Discoveries, Emerging Principles, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of Thulium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Thulium acetate. This compound, with the chemical formula Tm(CH₃COO)₃, is a rare earth compound that serves as a vital precursor in the synthesis of various thulium-based materials.[1][2] It is available in both anhydrous and hydrated forms, with the tetrahydrate being a common variant.[2][3] Its moderate solubility in water makes it suitable for solution-based synthesis techniques.[1][4] This document outlines the prevalent synthesis methodologies, detailed experimental protocols, and key quantitative data relevant to research and development applications.

Synthesis Methodology

The most common and straightforward method for the synthesis of Thulium(III) acetate involves the reaction of Thulium(III) oxide (Tm₂O₃) with an excess of glacial acetic acid.[1] An alternative precursor, Thulium(III) carbonate (Tm₂(CO₃)₃), can also be used.[1] The reaction with thulium oxide is an acid-base reaction that yields this compound and water.

The general chemical equation for this reaction is:

Tm₂O₃ + 6CH₃COOH → 2Tm(CH₃COO)₃ + 3H₂O

This process is typically carried out under controlled heating to ensure the complete dissolution of the thulium oxide and to drive the reaction to completion.[1] The resulting this compound is then isolated through crystallization.

Experimental Protocol: Synthesis from Thulium Oxide

This section details a standard laboratory procedure for the synthesis of this compound from Thulium(III) oxide and glacial acetic acid.[1]

Materials:

-

Thulium(III) oxide (Tm₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Reaction flask

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

Desiccator

Procedure:

-

Preparation of Thulium Solution:

-

Gradually add a stoichiometric amount of Thulium(III) oxide powder to an excess of glacial acetic acid in a reaction flask equipped with a magnetic stirrer.

-

Heat the mixture to a temperature between 80–100°C while stirring continuously.[1] The use of a condenser is recommended to prevent the evaporation of acetic acid.

-

-

Formation of this compound:

-

Maintain the temperature and stirring until the thulium oxide has completely dissolved, indicating the formation of this compound.[1] The solution should become clear.

-

-

Filtration and Purification:

-

After complete dissolution, allow the solution to cool slightly and then filter it while hot to remove any insoluble impurities.[1]

-

-

Crystallization:

-

Transfer the hot, filtered solution to a crystallization dish.

-

Concentrate the solution by gentle heating to increase the saturation of this compound.

-

Allow the concentrated solution to cool slowly to room temperature to facilitate the crystallization of this compound.[1] For higher yields, the solution can be further cooled in an ice bath.

-

-

Isolation and Drying:

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual acetic acid and other impurities.

-

Dry the purified crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature. Due to its hygroscopic nature, this compound must be stored in a tightly sealed container in a cool, dry environment to prevent moisture absorption.[1]

-

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | Anhydrous: Tm(CH₃COO)₃ Hydrate: Tm(CH₃CO₂)₃·xH₂O |

| Molecular Weight | 346.07 g/mol (anhydrous basis)[5] |

| Appearance | White to pale green crystalline powder[1][6] |

| Purity | Available up to 99.9999% (trace metals basis)[5] |

| Solubility | Moderately soluble in water[1][4] |

| Decomposition Temperature | Decomposes to Thulium oxide (Tm₂O₃) above 200°C[1] |

| CAS Number | 39156-80-4 (anhydrous)[2] 207738-11-2 (hydrate)[5] |

Characterization

To ensure the quality and purity of the synthesized this compound, various analytical techniques can be employed. These include:

-

X-ray Fluorescence (XRF) or Glow Discharge Mass Spectrometry (GDMS) for verifying chemical composition and purity.[1]

-

Elemental Analysis to confirm the stoichiometric ratios of the elements.

-

Thermogravimetric Analysis (TGA) to determine the decomposition temperature and the water content in hydrated forms.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis

Caption: Logical steps in the preparation of pure this compound.

Applications in Research and Drug Development

This compound is a versatile precursor for the production of high-purity thulium compounds, catalysts, and nanoscale materials.[1][4][7] Its applications relevant to the scientific and drug development community include:

-

Precursor for Thulium-Doped Materials: It is essential for producing thulium-doped materials used in solid-state and fiber lasers, particularly in the infrared region for medical and surgical devices.[1]

-

Advanced Ceramics and Glasses: It acts as a dopant to enhance the properties of advanced ceramics and specialty glasses.[1]

-

Luminescent Materials: this compound is utilized in the fabrication of phosphors for various imaging and display technologies.[1]

-

Chemical Synthesis: It is a key starting material in the synthesis of other thulium compounds and for studies in lanthanide coordination chemistry.[1]

Safety and Handling

This compound is considered to have low toxicity but may cause skin, eye, or respiratory tract irritation.[1] It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment, such as gloves and safety glasses.[1] Due to its hygroscopic nature, it must be stored in a tightly sealed container in a dry environment to maintain its integrity.[1]

References

- 1. This compound Powder (Tm(O2C2H3)3) [stanfordmaterials.com]

- 2. Thulium(III) acetate - Wikipedia [en.wikipedia.org]

- 3. Thulium(III) acetate - Wikiwand [wikiwand.com]

- 4. americanelements.com [americanelements.com]

- 5. CAS-207738-11-2, Thulium (III) Acetate 99.99% Manufacturers, Suppliers & Exporters in India | RE3100 [cdhfinechemical.com]

- 6. Thulium(III) acetate hydrate, REacton™, 99.9% (REO) 2 g | Request for Quote [thermofisher.com]

- 7. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Thulium Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for thulium acetate, a lanthanide compound of interest in various research and development fields. Given the unique electronic properties of the thulium(III) ion, this document outlines the expected outcomes and specific challenges associated with Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. For this compound, these methods are crucial for understanding the coordination environment of the thulium ion by the acetate ligands. The key vibrational bands of interest are the carboxylate stretches (symmetric and asymmetric), C-C stretches, and the metal-oxygen (Tm-O) vibrations.

The coordination of the acetate ion to a metal center can be unidentate, bidentate (chelating), or bridging. The energy separation (Δ) between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies of the carboxylate group is a diagnostic indicator of the coordination mode.

Data Presentation: Expected Vibrational Modes

While a complete, experimentally verified dataset for this compound is not broadly published, the following table summarizes the expected vibrational frequencies based on studies of lanthanide acetates and the fundamental vibrations of the acetate ion.[1][2][3]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method | Notes |

| O-H Stretching (of hydrate water) | 3200 - 3600 | IR, Raman | Broad bands, indicative of the presence of water of hydration.[4] |

| C-H Stretching (methyl group) | 2900 - 3000 | IR, Raman | Asymmetric and symmetric stretches of the acetate's methyl group. |

| Asymmetric COO⁻ Stretch (ν_as) | 1540 - 1650 | IR (strong), Raman (weak) | Position is highly sensitive to the coordination mode. Shifts to higher frequency compared to the free ion. |

| Symmetric COO⁻ Stretch (ν_s) | 1400 - 1450 | IR (strong), Raman (strong) | Position is less sensitive to coordination mode than ν_as. |

| C-C Stretching | 920 - 960 | Raman (strong) | The C-C stretching band of the acetate ion can provide insights into the ligand's structural integrity upon coordination.[2] |

| OCO Bending | 650 - 700 | IR | In-plane bending or scissoring mode of the carboxylate group. |

| Thulium-Oxygen (Tm-O) Stretching | 300 - 500 | IR, Raman (low freq.) | Direct evidence of coordination. The frequency can shift with changes in coordination number and the ionic radius of the lanthanide.[5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of this compound presents significant challenges due to the paramagnetic nature of the thulium(III) ion. Unlike diamagnetic compounds that yield sharp, well-resolved NMR spectra, paramagnetic centers cause profound effects on nearby nuclei.[7][8][9]

Core Challenges of Paramagnetic NMR:

-

Signal Broadening: The unpaired electrons of Tm(III) create a fluctuating local magnetic field, leading to very rapid nuclear spin relaxation. This results in extremely broad NMR signals, often to the point where they are indistinguishable from the baseline.[10][11]

-

Large Chemical Shifts: The interaction between the unpaired electrons and the nucleus induces large shifts in resonance frequencies. These shifts are categorized as:

Due to these effects, a standard high-resolution ¹H or ¹³C NMR spectrum of this compound is not practical for routine structural elucidation. The resulting spectrum would not show the clear multiplets and integrations seen for diamagnetic analogues like sodium acetate.[12][13] Specialized solid-state NMR techniques or studies focusing on the paramagnetic effects themselves would be required for any meaningful analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.

Protocol 1: Solid-State Infrared (IR) Spectroscopy (ATR Method)

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, typically with a diamond or germanium crystal.[14]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

-

Sample Preparation: Place a small amount (1-5 mg) of finely powdered, dry this compound hydrate onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Measurement: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Protocol 2: Solid-State Raman Spectroscopy

-

Instrument Setup: Utilize a Raman spectrometer equipped with a microscope for precise sample focusing. A common laser excitation wavelength is 785 nm to minimize fluorescence.[15]

-

Calibration: Calibrate the spectrometer's wavenumber axis using a certified standard, such as silicon or polystyrene, to ensure accuracy.[16]

-

Sample Preparation: Place a small amount of the crystalline this compound sample onto a clean microscope slide or into a well plate.[17][18]

-

Focusing: Using the microscope, bring the surface of the sample into sharp focus under the laser spot.

-

Data Acquisition: Set the laser power, exposure time, and number of accumulations to achieve an optimal signal-to-noise ratio without causing sample degradation from laser heating. Collect the spectrum over a desired Raman shift range (e.g., 100-3500 cm⁻¹).[19][20]

-

Data Processing: Perform a baseline correction to remove any background fluorescence and cosmic ray removal to eliminate sharp, random spikes from the spectrum.

Integrated Spectroscopic Workflow

The characterization of a lanthanide compound like this compound follows a logical workflow, from sample preparation through to final data interpretation. The following diagram illustrates this integrated process.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Raman study of the coordination structure of a rare Earth-acetate complex in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Thulium(III) acetate - Wikipedia [en.wikipedia.org]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. ias.ac.in [ias.ac.in]

- 7. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Spectra [chm.bris.ac.uk]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. azom.com [azom.com]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]

- 18. youtube.com [youtube.com]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

- 20. kops.uni-konstanz.de [kops.uni-konstanz.de]

A Comprehensive Technical Guide to the Thermal Decomposition of Thulium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition properties of Thulium acetate. The following sections detail the decomposition pathway, present quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outline the experimental protocols for thermal analysis, and visualize the experimental workflow. This information is critical for the controlled synthesis of thulium-based materials, such as thulium oxide, which has applications in various high-tech fields.

Introduction to the Thermal Properties of this compound

This compound (Tm(CH₃COO)₃), typically available in its hydrated form, is a precursor material for the synthesis of thulium-containing compounds.[1] Its thermal decomposition is a critical process for producing thulium oxide (Tm₂O₃), a material with applications in lasers, ceramics, and as a radiation source.[2][3] Understanding the precise decomposition behavior of this compound is essential for controlling the purity, particle size, and morphology of the resulting thulium oxide.

The thermal decomposition of this compound is a multi-stage process that begins with the loss of water molecules of hydration, followed by the decomposition of the anhydrous acetate into intermediate compounds and finally yielding thulium oxide as the end product.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The quantitative data derived from these analyses provide a detailed picture of the decomposition process, including temperature ranges and associated mass losses for each stage.

Thermogravimetric Analysis (TGA) Data

The following table summarizes the key stages of the thermal decomposition of anhydrous this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

| Stage 1 | 291 - 395 | 12.3 |

| Stage 2 | 395 - 456 | 16.9 |

| Stage 3 | 456 - 552 | 16.6 |

| Total Mass Loss | 291 - 552 | 45.8 |

Note: The above data pertains to the decomposition of the anhydrous form of this compound.

Experimental Protocols

The following sections describe the methodologies employed for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the different stages of thermal decomposition of this compound.

Instrumentation: A thermogravimetric analyzer is used for this experiment.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound hydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with a controlled atmosphere, typically a continuous flow of dry air or an inert gas like nitrogen, at a specified flow rate (e.g., 50 mL/min).[4]

-

A temperature program is set to heat the sample from ambient temperature to a final temperature of around 800-1000°C.[5]

-

A constant heating rate, commonly 10°C/min, is applied.[4]

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and offset temperatures of each mass loss event. The percentage mass loss for each stage is calculated from the curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions occurring during the decomposition of this compound, identifying endothermic and exothermic events.

Instrumentation: A differential scanning calorimeter is used for this analysis.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound hydrate (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, to provide a stable thermal environment.

-

The same temperature program (heating rate and temperature range) as in the TGA analysis is applied to both the sample and reference.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify peaks corresponding to thermal events. Endothermic peaks typically represent processes like dehydration and decomposition, while exothermic peaks can indicate phase transitions or oxidative processes. The peak temperatures and the enthalpy change (ΔH) for each event are determined from the curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Decomposition Pathway

The thermal decomposition of hydrated this compound proceeds through a series of distinct steps:

-

Dehydration: The initial heating of this compound hydrate leads to the loss of its water of crystallization. This is an endothermic process that typically occurs at relatively low temperatures, often below 200°C.

-

Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous this compound begins to decompose. This is a more complex process involving the breakdown of the acetate ligands.

-

Formation of Intermediates: The decomposition of the anhydrous acetate does not directly yield thulium oxide. Instead, it proceeds through the formation of intermediate species.

-

Formation of Thulium Oxide: At higher temperatures, the intermediate compounds further decompose to form the final, stable product, Thulium(III) oxide (Tm₂O₃).

This detailed understanding of the thermal decomposition properties of this compound is invaluable for the controlled and efficient synthesis of high-purity thulium oxide for advanced material applications.

References

- 1. fpe.umd.edu [fpe.umd.edu]

- 2. researchgate.net [researchgate.net]

- 3. Thulium(III) acetate 99.9 trace metals 207738-11-2 [sigmaaldrich.com]

- 4. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential applications of Thulium acetate in materials science

An In-depth Technical Guide to the Potential Applications of Thulium Acetate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a moderately water-soluble crystalline salt of the rare earth element thulium, is a versatile precursor for the synthesis of advanced materials. Its utility spans a range of high-technology applications, including but not limited to, phosphors and luminescent materials, laser systems, advanced ceramics, and catalysis. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in materials science. It includes a compilation of quantitative data, detailed experimental protocols for the synthesis of thulium-based materials, and visual representations of key processes to facilitate understanding and further research in this dynamic field.

Introduction to this compound

Thulium (Tm), the least abundant of the stable rare earth elements, possesses unique electronic and optical properties that make it a valuable component in various materials.[1] this compound, with the chemical formula Tm(CH₃COO)₃, serves as an excellent starting material for incorporating thulium into different matrices due to its solubility in water and subsequent decomposition to thulium oxide upon heating.[1][2] It typically exists as a white crystalline powder in its hydrated form and is known to be hygroscopic.[3]

This guide will delve into the specific applications of this compound, providing researchers and professionals with the necessary technical details to explore its potential in their respective fields.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its handling, storage, and application in materials synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Tm(CH₃COO)₃ | [4] |

| Molar Mass | 346.07 g/mol (anhydrous) | [5] |

| Appearance | White to pale green crystals or powder | [6] |

| Solubility in Water | Soluble | [4] |

| Thermal Decomposition | Decomposes to thulium oxide (Tm₂O₃) upon heating | [1][2] |

| Hygroscopicity | Hygroscopic, requires storage in a tightly sealed container | [3] |

Synthesis of this compound

While detailed experimental protocols for the synthesis of this compound are not abundantly available in the literature, a general method for the synthesis of rare-earth acetates involves the reaction of the corresponding rare-earth oxide or hydroxide with acetic acid.

General Experimental Protocol for Synthesis of Rare-Earth Acetates

This protocol can be adapted for the synthesis of this compound.

Materials:

-

Thulium(III) oxide (Tm₂O₃) or Thulium(III) hydroxide (Tm(OH)₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beaker, magnetic stirrer, hot plate, filtration apparatus, and drying oven.

Procedure:

-

A stoichiometric amount of thulium(III) oxide or hydroxide is suspended in deionized water in a beaker with a magnetic stirrer.

-

An excess of glacial acetic acid is slowly added to the suspension while stirring.

-

The mixture is gently heated (typically to around 60-80 °C) and stirred until the solid completely dissolves, indicating the formation of this compound.

-

The resulting solution is then filtered to remove any unreacted starting material or impurities.

-

The clear filtrate is heated to evaporate the solvent and crystallize the this compound hydrate.

-

The crystals are collected by filtration and dried in a desiccator or at a low temperature in a drying oven.

Applications in Materials Science

This compound's primary role in materials science is as a precursor for the controlled introduction of thulium ions into various host materials.

Phosphors and Luminescent Materials

Thulium-doped materials are renowned for their sharp emission lines, particularly in the blue and near-infrared regions of the electromagnetic spectrum.[1] this compound is a suitable precursor for the synthesis of these phosphors through various methods.

Combustion synthesis is a time-efficient and cost-effective method for producing homogeneous, fine-particle phosphors.[7] While specific protocols using this compound are not widespread, the general methodology can be adapted.

General Experimental Protocol:

-

Precursor Solution Preparation: An aqueous solution of metal nitrates (e.g., yttrium nitrate, aluminum nitrate) as the host precursors and this compound as the dopant precursor is prepared.

-

Fuel Addition: A fuel, such as urea (CO(NH₂)₂), is added to the precursor solution. The fuel acts as a reducing agent and provides the exothermic nature of the reaction.

-

Combustion: The solution is heated in a furnace to a temperature that initiates a self-sustaining combustion reaction (typically 500-600 °C). The reaction results in a voluminous, foamy powder.

-

Post-Annealing: The resulting powder is often annealed at a higher temperature to improve crystallinity and luminescent properties.

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting phosphors.[8]

General Experimental Protocol:

-

Sol Preparation: Metal alkoxides or acetates of the host material (e.g., tetraethyl orthosilicate for silica) are dissolved in a suitable solvent, often an alcohol. This compound is added as the dopant source.

-

Hydrolysis and Condensation: Water and a catalyst (acid or base) are added to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

-

Gelation: With time and/or heating, the sol transforms into a gel.

-

Drying: The gel is dried to remove the solvent, resulting in a xerogel or aerogel.

-

Calcination: The dried gel is calcined at high temperatures to remove organic residues and crystallize the thulium-doped phosphor.

Lasers and Optical Fibers

Thulium-doped materials are critical for solid-state and fiber lasers operating in the "eye-safe" infrared region around 2 µm.[9][10] These lasers have applications in medicine, remote sensing, and materials processing. This compound can be used as a precursor in the fabrication of thulium-doped glasses and fibers.

The Modified Chemical Vapor Deposition (MCVD) process combined with solution doping is a common method for fabricating rare-earth-doped optical fibers.[10][11]

General Experimental Protocol:

-

Porous Layer Deposition: A porous silica soot layer is deposited on the inner surface of a silica substrate tube using the MCVD process.

-

Solution Doping: The porous layer is impregnated with an alcoholic or aqueous solution containing the desired dopant precursors, including this compound.

-

Drying and Sintering: The soaked tube is dried and the porous layer is sintered to form a solid, doped glass layer.

-

Collapsing: The tube is collapsed at a high temperature to form a solid rod, known as a preform.

-

Fiber Drawing: The preform is then drawn into an optical fiber.

Table 2: Spectroscopic Properties of Thulium-Doped Materials

| Host Material | Transition | Emission Wavelength (nm) | Lifetime (µs) | Reference |

| Silica Fiber | ³F₄ → ³H₆ | ~1900 | 300 - 756 | [9] |

| ZBLAN Glass | ³H₄ → ³H₆ | ~1470 | - | [12] |

| Y₃Al₅O₁₂ (YAG) | ³F₄ → ³H₆ | ~2020 | ~8000 | [12] |

| Lu₂O₃ Ceramic | ³F₄ → ³H₆ | ~2066 | - | [1] |

Advanced Ceramics

Doping ceramics with rare-earth elements like thulium can significantly alter their electrical, optical, and mechanical properties. This compound can be a precursor in synthesis methods like the Pechini method to produce highly homogeneous ceramic powders.

The Pechini method is a wet-chemical technique that allows for the synthesis of complex oxide ceramics at relatively low temperatures.[13][14]

General Experimental Protocol:

-

Chelation: Metal precursors, including this compound and the host ceramic precursors (e.g., barium acetate, calcium acetate, titanium isopropoxide, zirconium butoxide), are dissolved in a solution containing a chelating agent, typically citric acid or EDTA.

-

Polymerization: A polyhydroxy alcohol, such as ethylene glycol, is added, and the solution is heated to promote esterification between the chelating agent and the alcohol, forming a polymer resin. The metal ions are uniformly distributed throughout this resin.

-

Calcination: The polymer resin is calcined at a high temperature to burn off the organic components and form the desired thulium-doped ceramic powder.

-

Sintering: The powder is then pressed into a desired shape and sintered at a higher temperature to form a dense ceramic body.

Thin-Film Deposition

This compound's solubility makes it a suitable precursor for solution-based thin-film deposition techniques like sol-gel spin coating and spray pyrolysis.

This method is widely used to produce uniform thin films on various substrates. A protocol for ZnO thin films using zinc acetate can be adapted for thulium-containing films.[15]

General Experimental Protocol:

-

Precursor Solution (Sol) Preparation: this compound and the host metal precursor (e.g., zinc acetate for ZnO) are dissolved in a solvent (e.g., ethanol). A stabilizer, such as monoethanolamine, is often added. The solution is aged to form a stable sol.

-

Spin Coating: The substrate is placed on a spin coater, and the sol is dispensed onto the substrate. The substrate is then rotated at a high speed to spread the sol uniformly and evaporate the solvent.

-

Pre-heating: The coated substrate is heated at a low temperature to remove residual solvent and organic components.

-

Annealing: The film is annealed at a higher temperature to crystallize the material and improve its properties.

Spray pyrolysis is a cost-effective technique for depositing thin films over large areas.[16][17]

General Experimental Protocol:

-

Precursor Solution: this compound and other metal precursors are dissolved in a suitable solvent.

-

Aerosol Generation: The solution is atomized into fine droplets using an ultrasonic or pneumatic nebulizer.

-

Deposition: The aerosol is sprayed onto a heated substrate.

-

Pyrolysis: Upon contact with the hot substrate, the droplets undergo pyrolysis, where the solvent evaporates and the precursors decompose to form the desired oxide film.

Catalysis

Rare-earth-based materials are known for their catalytic activity in various organic reactions. This compound can be used to synthesize thulium-based catalysts, such as thulium-organic frameworks (MOFs).[18]

Experimental Protocol (Adapted from RE-UiO-66 Synthesis): [6][18]

-

Reactant Mixture: In a vial, dissolve this compound, an organic linker (e.g., terephthalic acid), and a modulator (e.g., 2,6-difluorobenzoic acid) in a solvent such as dimethylacetamide (DMA). Small amounts of water and nitric acid may also be added.

-

Solvothermal Reaction: Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).

-

Product Isolation and Washing: After cooling, the solid product is separated by centrifugation and washed multiple times with solvents like DMF and acetone to remove unreacted starting materials.

-

Activation: The washed material is activated under vacuum to remove residual solvent from the pores.

Future Outlook

The applications of this compound in materials science are poised for further expansion. Research into novel synthesis methods that offer greater control over material properties at the nanoscale will continue to be a key area. The development of new thulium-doped materials for applications in quantum information and biomedical imaging also presents exciting opportunities. As the demand for high-performance materials grows, the versatility of this compound as a precursor will ensure its continued importance in both academic research and industrial applications.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of thulium-doped materials. Its solubility and thermal decomposition characteristics make it suitable for a variety of synthesis techniques, including combustion, sol-gel, MCVD with solution doping, the Pechini method, and solvothermal synthesis. The resulting materials have demonstrated significant potential in applications ranging from phosphors and lasers to advanced ceramics and catalysts. This guide has provided an in-depth overview of these applications, complete with quantitative data and detailed experimental protocols, to serve as a valuable resource for scientists and researchers working at the forefront of materials science.

References

- 1. sebastien.forissier.free.fr [sebastien.forissier.free.fr]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Thulium-yttria Nanoparticles with EPR Response | Brazilian Journal of Radiation Sciences [bjrs.org.br]

- 4. ias.ac.in [ias.ac.in]

- 5. redalyc.org [redalyc.org]

- 6. rsc.org [rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Rare-earth acetates as alternative precursors for rare-earth cluster-based metal-organic frameworks [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. photonics.com [photonics.com]

- 11. focenter.com [focenter.com]

- 12. teses.usp.br [teses.usp.br]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of ZnO sol–gel thin-films CMOS-Compatible - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [1209.4226] Thulium and ytterbium-doped titanium oxide thin films deposited by ultrasonic spray pyrolysis [arxiv.org]

- 17. pure.psu.edu [pure.psu.edu]

- 18. chemrxiv.org [chemrxiv.org]

Methodological & Application

Thulium Acetate as a Precursor for High-Quality Thin Film Deposition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of thulium acetate as a precursor in the deposition of thulium oxide (Tm₂O₃) thin films. Thulium oxide thin films are gaining significant interest across various high-tech fields, including in the development of high-k dielectric materials for next-generation electronics, advanced optical coatings, and specialized applications in catalysis and sensor technology. This compound offers a convenient and effective soluble precursor for solution-based deposition techniques such as sol-gel spin coating.

Introduction to this compound as a Precursor

Thulium(III) acetate hydrate (Tm(CH₃COO)₃ · xH₂O) is a water-soluble, high-purity source of thulium, making it an excellent candidate for sol-gel based thin film deposition methods.[1] Its primary advantages include:

-

Solubility: this compound is soluble in water and polar organic solvents, facilitating the preparation of stable and homogeneous precursor solutions.[2]

-

Controlled Decomposition: It undergoes thermal decomposition to form thulium oxide (Tm₂O₃) at temperatures above 200°C, releasing volatile byproducts such as acetic acid and water vapor.[2][3]

-

Versatility: It is well-suited for various solution-based deposition techniques, including spin coating, dip coating, and spray pyrolysis, allowing for the creation of uniform thulium-containing films.[2]

This document focuses on the sol-gel spin coating method, a widely used technique for producing high-quality, uniform thin films in a research and development setting.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of rare-earth oxide thin films derived from acetate precursors. While specific data for this compound is limited, the provided information for analogous rare-earth oxides, such as holmium oxide, serves as a strong baseline for expected experimental parameters and outcomes.

Table 1: Precursor Solution and Spin Coating Parameters for Rare-Earth Oxide Thin Films

| Parameter | Value/Range | Notes |

| Precursor | Thulium(III) acetate hydrate | High-purity grade is recommended. |

| Solvent | 2-Methoxyethanol | A common solvent for sol-gel synthesis of rare-earth oxides from acetates.[6] |

| Stabilizer | Monoethanolamine (MEA) | Used in a 1:1 molar ratio with the metal acetate to improve solution stability and viscosity.[6] |

| Precursor Concentration | 0.1 - 0.5 M | Affects solution viscosity and final film thickness. A 0.25 M solution is a good starting point. |

| Solution Aging Time | 24 - 48 hours | Aging the solution can lead to improved film morphology and crystallinity. |

| Spin Coating: Step 1 (Spread Cycle) | 500 - 1000 rpm for 5 - 10 s | Allows for uniform spreading of the precursor solution across the substrate.[7] |

| Spin Coating: Step 2 (High-Speed Cycle) | 2000 - 6000 rpm for 30 - 60 s | Determines the final film thickness; higher speeds result in thinner films.[7] |

Table 2: Annealing Parameters and Resulting Properties of Thulium Oxide

| Parameter | Value/Range | Notes |

| Pre-annealing Temperature | ~300 °C for 10-15 min | To evaporate the solvent and organic components. |

| Final Annealing Temperature | 500 - 900 °C | Higher temperatures generally lead to better crystallinity and denser films.[8] |

| Annealing Atmosphere | Air or Nitrogen | The atmosphere can influence the film's stoichiometry and defect density.[8] |

| Annealing Time | 1 - 4 hours | Longer annealing times can promote grain growth.[9] |

| Resulting Material | Thulium(III) Oxide (Tm₂O₃) | The final product after complete decomposition of the acetate precursor.[3] |

| Crystallite Size | 6 - 16 nm (at 600-700°C) | Based on data for holmium oxide from an acetate precursor. |

| Surface Area | ~31 m²/g (at 600°C) | Based on data for holmium oxide from an acetate precursor.[10] |

| Phase | Cubic Tm₂O₃ | The expected crystal structure of thulium oxide. |

Table 3: Physical Properties of Thulium Oxide Thin Films

| Property | Value/Range | Notes |

| Dielectric Constant (k) | ~16 | For annealed Tm₂O₃ films.[11] |

| Surface Roughness (RMS) | < 1 nm | For ALD-deposited films, indicating the potential for smooth films via sol-gel.[11] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the deposition of thulium oxide thin films using this compound as a precursor via the sol-gel spin coating method.

Precursor Solution Preparation (0.25 M)

A stable and homogeneous precursor solution is crucial for achieving uniform thin films.

Materials:

-

Thulium(III) acetate hydrate (Tm(CH₃COO)₃ · xH₂O)

-

2-Methoxyethanol (solvent)

-

Monoethanolamine (MEA) (stabilizer)

Procedure:

-

In a clean, dry beaker, dissolve the appropriate amount of thulium(III) acetate hydrate in 2-methoxyethanol to achieve a 0.25 M concentration.

-

Add monoethanolamine (MEA) in a 1:1 molar ratio to the this compound. MEA acts as a stabilizer to prevent precipitation and improve the solution's viscosity for spin coating.[6]

-

Stir the solution vigorously at room temperature for a minimum of 2 hours to ensure complete dissolution and homogeneity.

-

For optimal results, age the solution for 24-48 hours in a sealed container before use. This can lead to improved film morphology and crystallinity.

-

Before application, filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.

Spin Coating Protocol

The spin coating process parameters directly influence the thickness and uniformity of the deposited film.

Protocol for Thin Film Deposition:

-

Substrate Preparation: Thoroughly clean the substrate (e.g., silicon wafer, quartz, or glass slide). A recommended cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

-

Spin Coating Parameters:

-

Place the cleaned substrate on the spin coater chuck and ensure it is centered.

-

Dispense an adequate amount of the this compound precursor solution onto the center of the substrate to cover the surface.

-

Initiate the spin coating program. A two-step process is recommended for better uniformity:[7]

-

Step 1 (Spread Cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly.

-

Step 2 (High-Speed Cycle): A higher spin speed (e.g., 3000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.

-

-

-

Drying: After the spin coating cycle is complete, transfer the coated substrate to a hotplate and pre-anneal at approximately 300°C for 10-15 minutes to evaporate the solvent and organic residuals.

-

Multi-layer Deposition: For thicker films, repeat steps 2 and 3.

Post-Deposition Annealing

A final annealing step is necessary to decompose the acetate precursor and crystallize the thulium oxide film.

Procedure:

-

Place the dried, spin-coated substrate in a tube furnace or a rapid thermal annealing (RTA) system.

-

Heat the substrate to the desired annealing temperature (e.g., 600-800°C). A temperature of at least 540°C is required for the complete conversion to thulium oxide.[3]

-

The heating rate, dwell time, and cooling rate should be controlled to manage stress in the film and influence the final grain structure. A typical ramp rate is 5-10°C/minute with a dwell time of 1-2 hours.[9]

-

After the dwell time, allow the furnace to cool down to room temperature naturally.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the deposition of thulium oxide thin films from a this compound precursor using the sol-gel spin coating method.

Logical Relationships of Deposition Parameters

The properties of the final thulium oxide thin film are highly dependent on the deposition parameters. The following diagram illustrates these key relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. Formation and surface characterization of thulium oxide catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. spincoating.com [spincoating.com]

- 5. ossila.com [ossila.com]

- 6. koreascience.kr [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. High-Deposition-Rate Atomic Layer Deposition of Thulium Oxide from TmCp3 and H2O [kth.diva-portal.org]

Protocol for Preparing Thulium Acetate Solutions for Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thulium acetate (Tm(CH₃COO)₃) is a water-soluble compound of the rare earth element thulium. It serves as a precursor in the synthesis of various thulium-containing materials and finds applications in diverse research areas, including ceramics, optical glasses, and as a dopant for fiber amplifiers. The preparation of stable and accurately concentrated this compound solutions is crucial for reproducible experimental results. A primary challenge in preparing aqueous solutions of this compound is its susceptibility to hydrolysis, which can lead to the formation of insoluble thulium hydroxide or carbonate precipitates. This protocol provides a detailed methodology for preparing stable this compound solutions and outlines key considerations for their handling and use in research.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of thulium(III) acetate. It is important to note that this compound can exist in anhydrous and various hydrated forms, which will affect the molecular weight and the mass required for solution preparation.

| Property | Value | Reference/Note |

| Chemical Formula (Anhydrous) | Tm(C₂H₃O₂)₃ | [1] |

| Molecular Weight (Anhydrous) | 346.07 g/mol | [2] |

| Chemical Formula (Hydrate) | Tm(C₂H₃O₂)₃ · xH₂O | [3] |

| Appearance | White to pale green crystalline powder or crystals | [4] |

| Solubility in Water | Soluble | [1][4] |

| Storage Temperature | Room Temperature (in a dry, well-ventilated area) | [4] |

Experimental Protocol: Preparation of a Stable 0.1 M this compound Stock Solution

This protocol details the preparation of a 100 mM stock solution of thulium(III) acetate in deionized water, incorporating measures to enhance its stability and prevent precipitation.

Materials and Equipment

-

Thulium(III) acetate hydrate (Tm(CH₃COO)₃ · xH₂O) (high purity, 99.9% or greater)

-

High-purity deionized (DI) water (18.2 MΩ·cm)

-

Glacial acetic acid (ACS grade or higher)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Beakers

-

Magnetic stirrer and stir bars

-

pH meter or pH indicator strips

-

Pipettes

-

0.22 µm syringe filter (optional, for sterile applications)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

Safety Precautions

-

Handle this compound and glacial acetic acid in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

-

Avoid inhalation of this compound powder.

-

In case of skin or eye contact, rinse thoroughly with copious amounts of water and seek medical attention if irritation persists.

-

Consult the Safety Data Sheet (SDS) for thulium(III) acetate and glacial acetic acid before commencing work.

Step-by-Step Procedure

-

Determine the Mass of this compound:

-

Identify the exact chemical formula of the this compound being used, paying close attention to the degree of hydration (x in Tm(CH₃COO)₃ · xH₂O), as this will affect the molecular weight. The molecular weight should be provided on the manufacturer's certificate of analysis.

-

Calculate the mass of this compound hydrate required to prepare the desired volume and concentration of the solution using the following formula: Mass (g) = Desired Concentration (mol/L) * Desired Volume (L) * Molecular Weight ( g/mol )

-

For example, to prepare 100 mL (0.1 L) of a 0.1 M solution of thulium(III) acetate tetrahydrate (Molecular Weight ≈ 418.13 g/mol ), the required mass would be: 0.1 mol/L * 0.1 L * 418.13 g/mol = 4.1813 g

-

-

Dissolution:

-

Accurately weigh the calculated mass of this compound hydrate using an analytical balance and transfer it to a beaker.

-

Add approximately 80% of the final desired volume of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound has completely dissolved. Gentle heating (to no more than 40-50 °C) can be used to facilitate dissolution, but avoid boiling.

-

-

pH Adjustment to Prevent Hydrolysis:

-

Thulium(III) ions are prone to hydrolysis in neutral or near-neutral aqueous solutions, leading to the formation of insoluble hydroxides. To prevent this, it is crucial to maintain a slightly acidic pH.

-

Use a calibrated pH meter to measure the pH of the solution.

-

If the pH is above 6, add glacial acetic acid dropwise while continuously stirring and monitoring the pH until it is in the range of 5.0 - 6.0. This acidic environment will help to keep the thulium ions in solution.

-

-

Final Volume Adjustment:

-

Once the this compound is fully dissolved and the pH is adjusted, carefully transfer the solution to a volumetric flask of the appropriate size.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

-

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Filtration and Storage (Optional):

-

For applications requiring a sterile solution, such as in cell culture or for sensitive spectroscopic measurements, the solution can be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.

-

Store the prepared this compound solution in a well-sealed, clearly labeled container at room temperature, protected from light.

-

Application Example: Preparation of a this compound Solution for Spectroscopy

For spectroscopic applications, such as UV-Vis or fluorescence spectroscopy, the concentration of the this compound solution will depend on the specific experiment and the path length of the cuvette. A common starting concentration for spectroscopic analysis of lanthanide solutions is in the millimolar (mM) range.

To prepare a 1 mM this compound solution from the 0.1 M stock solution:

-

Use the dilution formula: M₁V₁ = M₂V₂

-

M₁ = Concentration of the stock solution (0.1 M)

-